Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate
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Overview
Description
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldiphenylsilyl group attached to a butanoate ester. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Scientific Research Applications
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate involves the formation of a stable silyl ether bond. The tert-butyldiphenylsilyl group provides steric hindrance, which enhances the stability of the compound under acidic and basic conditions. The silyl ether can be selectively cleaved using fluoride ions, which attack the silicon atom and break the Si-O bond .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)butanoate
- Methyl 4-((tert-butyldimethylsilyloxy)methyl)aniline
- (3-((tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol
Uniqueness
Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is unique due to the presence of the tert-butyldiphenylsilyl group, which offers greater steric protection compared to other silyl ethers like tert-butyldimethylsilyl. This increased steric bulk provides enhanced stability against acidic and nucleophilic conditions, making it a preferred choice in complex synthetic routes .
Properties
IUPAC Name |
methyl 4-[tert-butyl(diphenyl)silyl]oxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-12-7-5-8-13-18,19-14-9-6-10-15-19)24-17-11-16-20(22)23-4/h5-10,12-15H,11,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRGNNWNILVFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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